Moringin

Overview

Description

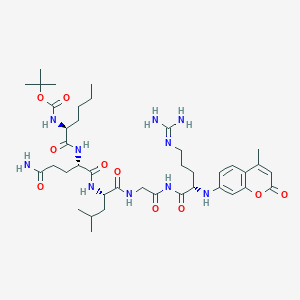

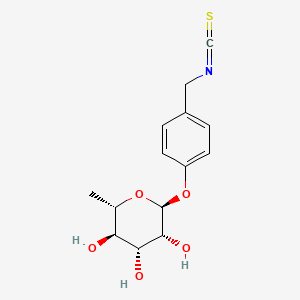

Moringin, also known as 4-[(α-L-rhamnosyloxy)benzyl]isothiocyanate, is a stable isothiocyanate derived from the plant Moringa oleifera. This tropical plant, often referred to as the “Miracle Tree,” is widely used in traditional medicine and as a food supplement. This compound is known for its bioactive properties, including hypoglycemic, antimicrobial, anticancer, and pain-relieving effects .

Mechanism of Action

Target of Action

Moringin, a stable isothiocyanate from Moringa oleifera, primarily targets the TRPA1 ion channel , a somatosensory and pain receptor . It also targets cell wall and membrane biosynthesis , phosphotransferase system (PTS) , oxidative stress , energy metabolism , and DNA binding in Listeria monocytogenes .

Mode of Action

This compound acts as a potent and effective agonist of the TRPA1 ion channel, involved in nociceptive function and pain states . In Listeria monocytogenes, this compound damages the integrity of the cell wall and cell membrane, stimulates oxidative stress, interferes with energy metabolism and DNA replication .

Biochemical Pathways

This compound affects the expression of genes related to the cell wall and membrane biosynthesis, phosphotransferase system (PTS), oxidative stress, energy metabolism, and DNA binding . It increases the expression of p53, p21, and Bax at both the protein and transcriptional level . Moreover, exposure to this compound significantly increases the gene expression of both caspase 3 and 9 and enhances their cleavage, thereby initiating an intrinsic apoptotic cascade .

Pharmacokinetics

It is known that this compound is weakly soluble in water and unstable in aqueous medium

Result of Action

This compound significantly reduces SH-SY5Y cell growth in a time and concentration-dependent manner through a mechanism involving the activation of apoptotic machinery . It alters the normal progression of cells through the cell cycle, increasing the cell population in both G2 and S phases, as well as decreasing that in the G1 phase . Finally, this compound inhibits nuclear translocation of NF-κB .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is weakly soluble in water and unstable in aqueous medium . This suggests that the presence of water and the pH of the environment could potentially affect the stability and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Moringin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the somatosensory and pain receptor TRPA1 channel. This compound acts as a potent agonist of this receptor, which is involved in nociceptive function and pain states . Additionally, this compound has been shown to modulate the activity of nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight this compound’s role in modulating biochemical pathways related to inflammation and pain.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth of SH-SY5Y human neuroblastoma cells by arresting the cell cycle and inducing apoptosis . This effect is mediated through the modulation of NF-κB and apoptotic-related factors, such as p53, p21, and Bax. This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it activates the TRPA1 ion channel, which plays a role in nociception and neurogenic pain . These cellular effects underscore this compound’s potential as an anticancer and anti-inflammatory agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the TRPA1 ion channel, acting as a potent agonist and modulating nociceptive function . It also inhibits the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes . Additionally, this compound induces apoptosis in cancer cells by increasing the expression of p53, p21, and Bax, and enhancing the cleavage of caspase 3 and 9 . These molecular interactions highlight this compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has demonstrated stability in various in vitro assays, maintaining its bioactivity over extended periods . Its long-term effects on cellular function are still being investigated. Studies have shown that this compound can induce apoptosis in cancer cells in a time-dependent manner, with significant effects observed after 24, 48, and 72 hours of treatment . These findings suggest that this compound’s effects may vary depending on the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent inhibition of cancer cell growth, with higher doses leading to increased apoptosis and cell cycle arrest . At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage. These dosage-dependent effects underscore the need for careful evaluation of this compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to modulate the activity of enzymes involved in the detoxification of reactive oxygen species, such as superoxide dismutase and catalase . Additionally, this compound influences metabolic flux and metabolite levels, contributing to its antioxidant and anti-inflammatory properties. These interactions highlight this compound’s role in maintaining cellular redox balance and protecting against oxidative stress.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. Studies have shown that this compound can accumulate in specific tissues, such as the liver and brain, where it exerts its biological effects . These findings suggest that this compound’s transport and distribution are critical for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize to specific cellular compartments, such as the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct this compound to its site of action. The subcellular distribution of this compound influences its ability to modulate cellular processes and exert its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Moringin is typically obtained through the enzymatic conversion of its glucosinolate precursor, glucothis compound. The process involves the enzyme myrosinase, which catalyzes the hydrolysis of glucothis compound to produce this compound. This reaction can be carried out under mild conditions, often at room temperature and neutral pH .

Industrial Production Methods: Industrial production of this compound involves the extraction of glucothis compound from Moringa oleifera leaves or seeds, followed by enzymatic conversion. The extraction process uses solvents with increasing polarity, such as hexane, diethyl ether, dichloromethane, and ethanol, to obtain different extracts. The glucothis compound-rich extract is then treated with myrosinase to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Moringin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction of this compound can lead to the formation of thiols.

Substitution: this compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted isothiocyanates.

Scientific Research Applications

Moringin has a wide range of scientific research applications:

Chemistry: this compound is studied for its reactivity and potential as a building block for synthesizing other bioactive compounds.

Biology: It is used to study its effects on cellular processes and its potential as a natural pesticide.

Medicine: this compound has shown promise in treating conditions such as diabetes, cancer, and neurodegenerative diseases. .

Comparison with Similar Compounds

Sulforaphane: Found in cruciferous vegetables, known for its anticancer properties.

Allyl Isothiocyanate: Found in mustard and horseradish, known for its antimicrobial properties.

Phenethyl Isothiocyanate: Found in watercress, known for its anticancer properties.

Moringin stands out due to its unique combination of bioactive properties and its potent effects on specific molecular targets, making it a valuable compound for further research and application.

Properties

IUPAC Name |

2-[4-(isothiocyanatomethyl)phenoxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5S/c1-8-11(16)12(17)13(18)14(19-8)20-10-4-2-9(3-5-10)6-15-7-21/h2-5,8,11-14,16-18H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZIHHJTZPNRCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)CN=C=S)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxybenzyl isothiocyanate rhamnoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73255-40-0 | |

| Record name | 4-Hydroxybenzyl isothiocyanate rhamnoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

74 °C | |

| Record name | 4-Hydroxybenzyl isothiocyanate rhamnoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR,10bR)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolin-7-ol](/img/structure/B1218079.png)